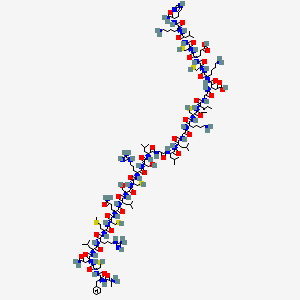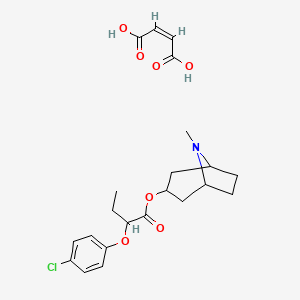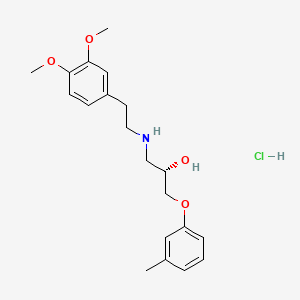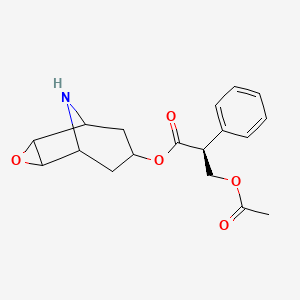
O-Acetyl-(-)-norscopolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Acetyl-(-)-norscopolamine (OAN) is a synthetic compound derived from the alkaloid norscopolamine. It is a derivative of the naturally occurring alkaloid scopolamine found in several plants, including belladonna, henbane, and jimsonweed. OAN is a highly potent and selective muscarinic acetylcholine receptor antagonist. It has been used in scientific research to study the physiological effects of muscarinic acetylcholine receptor antagonists, as well as for a variety of other applications.
Aplicaciones Científicas De Investigación
Acetylation and Its Role in Biochemical Processes
Protein Acetylation : Acetylation is a key post-translational modification impacting various cellular processes, including gene expression, protein synthesis, and signal transduction. Research on O-GlcNAc modification on kinases reveals that acetylation and phosphorylation modifications can interact, indicating a complex regulatory network that O-Acetyl-(-)-norscopolamine might influence (Schwein & Woo, 2020).
Small-Molecule Acetylation in Bacteria : The acetylation of small molecules, including antibiotics and toxins, by GCN5-related N-acetyltransferases (GNATs) in bacteria, showcases the role of acetylation in microbial physiology and resistance mechanisms. This suggests potential research applications of this compound in understanding bacterial pathogenicity and developing antimicrobial strategies (Burckhardt & Escalante‐Semerena, 2020).
Biological Activities of Acetylated Compounds : The therapeutic and clinical applications of N-acetylcysteine (NAC), as reviewed by Dean et al. (2011), highlight the importance of acetylated compounds in treating psychiatric disorders, suggesting a similar potential for this compound in neuropsychiatric research (Dean, Giorlando, & Berk, 2011).
Applications in Therapeutics and Materials Science
Chitosan and Derivatized Polysaccharides : The review on chitosan's uses in biomaterial applications, including drug delivery systems and cancer treatment, underscores the versatility of acetylated biopolymers. This opens avenues for exploring this compound in similar contexts, particularly in biomedical engineering and therapeutic delivery systems (Victor et al., 2020).
Mecanismo De Acción
Target of Action
Acetylated compounds often interact with various proteins and enzymes within the cell . For instance, O-acetyl-L-serine targets Prostaglandin G/H synthase 1 in humans .
Mode of Action
Acetylated compounds generally work by donating an acetyl group during metabolic processes . This acetylation can alter the function of the target molecule, often inhibiting or enhancing its activity .
Biochemical Pathways
For example, O-acetyl-L-serine is involved in the hexosamine biosynthesis pathway (HBP), which is crucial for maintaining the homeostasis of UDP-GlcNAc content . Similarly, O-acetylserine, S-adenosylmethionine, homocysteine, and serine are key metabolites related to sulfur (S)-containing amino acids in plant metabolic networks .
Pharmacokinetics
Acetylated compounds like acetylcarnitine are known to be well-tolerated in the body and can be observed by both 13c-mr imaging and 13c-nmr spectroscopy in vivo .
Result of Action
Acetylation generally results in significant changes in the function of the target molecule, often leading to alterations in cellular processes .
Action Environment
It is known that the post-synthetic o-acetylation of peptidoglycan, an essential component of bacterial cell walls, is performed by many pathogenic bacteria to help them evade the lytic action of innate immunity responses .
Propiedades
IUPAC Name |
3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl (2S)-3-acetyloxy-2-phenylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-10(20)22-9-13(11-5-3-2-4-6-11)18(21)23-12-7-14-16-17(24-16)15(8-12)19-14/h2-6,12-17,19H,7-9H2,1H3/t12?,13-,14?,15?,16?,17?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAUMZBNIYQAMW-ARRBXOIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H](C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/no-structure.png)
![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B1147151.png)
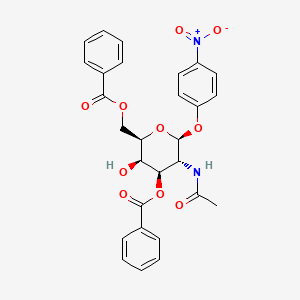
![Threonine, L-, [3H(G)]](/img/structure/B1147157.png)
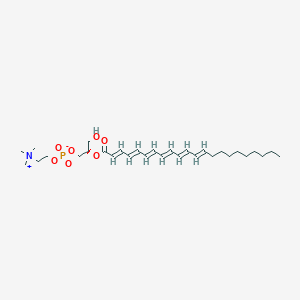

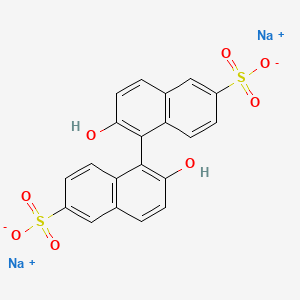
![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)
